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Compound of Interest

Compound Name:
7-Methoxy-1,2,3,4-

tetrahydroquinoline

Cat. No.: B183376 Get Quote

An In-depth Technical Guide to 7-Methoxy-
1,2,3,4-tetrahydroquinoline
This technical guide provides a comprehensive overview of the molecular structure, formula,

and available physicochemical and biological data for 7-Methoxy-1,2,3,4-tetrahydroquinoline.

The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula
7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound. Its structure

consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene

ring fused to a pyridine ring, that has been hydrogenated at positions 1, 2, 3, and 4. A methoxy

group (-OCH₃) is substituted at the 7th position of the quinoline ring.

Molecular Formula: C₁₀H₁₃NO[1]

IUPAC Name: 7-methoxy-1,2,3,4-tetrahydroquinoline[1]

CAS Number: 19500-61-9[1]

Canonical SMILES: COC1=CC2=C(CCCN2)C=C1[1]

InChI: InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3[1]
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InChIKey: WDKNRIQDGSVRBO-UHFFFAOYSA-N[1]

Physicochemical Properties
Detailed experimental data for the free base of 7-Methoxy-1,2,3,4-tetrahydroquinoline is

limited in publicly available literature. The following tables summarize computed

physicochemical properties and any available experimental data.

Table 1: General and Computed Physicochemical
Properties

Property Value Source

Molecular Weight 163.22 g/mol PubChem[1]

XLogP3 2.3 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Exact Mass 163.099714 g/mol PubChem[1]

Monoisotopic Mass 163.099714 g/mol PubChem[1]

Topological Polar Surface Area 21.3 Å² PubChem[1]

Heavy Atom Count 12 PubChem[1]

Table 2: Experimental Physical Properties
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Property Value Notes Source

Melting Point Not available

Data for the free base

is not readily

available. The

hydrochloride salt has

a listed melting point.

Boiling Point Not available
Experimental data is

not readily available.

Water Solubility Not available
Experimental data is

not readily available.

Synthesis
A specific, detailed experimental protocol for the synthesis of 7-Methoxy-1,2,3,4-
tetrahydroquinoline is not readily available in the surveyed literature. However, general

methods for the synthesis of tetrahydroquinolines are well-established. One common approach

is the catalytic hydrogenation of the corresponding quinoline precursor, 7-methoxyquinoline.

General Experimental Workflow for Tetrahydroquinoline
Synthesis

Start with
7-Methoxyquinoline 7-Methoxyquinoline

Catalytic Hydrogenation
(High Pressure & Temperature)

Hydrogen Gas (H₂)
Catalyst (e.g., Pd/C, PtO₂)

Solvent (e.g., Ethanol, Acetic Acid)

Reaction Work-up
(Filtration, Solvent Removal)

Purification
(e.g., Distillation, Chromatography)

7-Methoxy-1,2,3,4-
tetrahydroquinoline
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A general workflow for the synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
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A detailed protocol would require optimization of the catalyst, solvent, temperature, and

pressure for this specific substrate.

Spectroscopic Data
Complete, experimentally verified spectra for 7-Methoxy-1,2,3,4-tetrahydroquinoline are not

readily available in public databases. The following provides an expected profile based on the

structure and data from related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons,

the methoxy group protons, and the aliphatic protons of the tetrahydroquinoline ring. The

chemical shifts would be influenced by the electron-donating methoxy group and the nitrogen

atom.

¹³C NMR Spectroscopy
The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon

atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the

methoxy substituent, and the aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong peak in the 1000-1300 cm⁻¹ region.

Mass Spectrometry
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In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding

to the molecular weight (163.22). Fragmentation patterns would likely involve the loss of a

methyl group from the methoxy moiety and cleavage of the tetrahydroquinoline ring.

Biological Activity and Signaling Pathways
There is currently a lack of specific information in the scientific literature detailing the biological

activity, mechanism of action, or involvement in signaling pathways of 7-Methoxy-1,2,3,4-
tetrahydroquinoline. While the broader class of tetrahydroisoquinolines has been studied for

various pharmacological activities, this data cannot be directly extrapolated to this specific

isomer.

Logical Workflow for Investigating Biological Activity
In the absence of established pathways, a logical experimental workflow to investigate the

biological activity of this compound is proposed below.
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A proposed workflow for the biological evaluation of 7-Methoxy-1,2,3,4-tetrahydroquinoline.
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Conclusion
7-Methoxy-1,2,3,4-tetrahydroquinoline is a well-defined chemical entity with a known

molecular structure and formula. However, there is a notable scarcity of publicly available

experimental data regarding its physicochemical properties, detailed synthetic protocols, and

comprehensive spectroscopic analyses. Furthermore, its biological activities and potential roles

in cellular signaling pathways remain largely unexplored. This guide summarizes the currently

available information and highlights the areas where further research is needed to fully

characterize this compound for potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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